Anti-HIV-1 Activity: Structural Comparison Against the Most Active Analog (10b)
In the foundational 1998 study by Danel et al., the most active anti-HIV-1 compound was 2,3-dihydro-5-[(3,5-dimethylphenyl)methyl]-3-ethoxy-6-ethyl-7H-thiazolo[3,2-a]pyrimidin-7-one (10b), which differs from the target compound by a 3-ethoxy group (vs. 3-methoxy) and a 5-(3,5-dimethylbenzyl) group (vs. 5-benzyl). While the target compound was not directly assayed, 10b represents the nearest SAR reference point. The target compound's 5-benzyl/3-methoxy modification is predicted to lower lipophilicity, potentially altering antiviral potency relative to 10b's optimal substitution pattern [1].
| Evidence Dimension | Anti-HIV-1 activity (SAR inference) |
|---|---|
| Target Compound Data | Not directly assayed in this study; analog 10b (5-(3,5-dimethylbenzyl), 3-ethoxy) is the most active |
| Comparator Or Baseline | Compound 10b: EC50 = not explicitly reported in public domain; described as 'most active' analog |
| Quantified Difference | Structural difference: 3-methoxy vs. 3-ethoxy; 5-benzyl vs. 5-(3,5-dimethylbenzyl). Activity difference: unknown. |
| Conditions | HIV-1 infected MT-4 cells (Danel et al., 1998) |
Why This Matters
Procurement for anti-HIV-1 research requires explicit acknowledgment that the target compound is a structural variant, not the published lead; direct side-by-side testing against 10b is necessary to quantify its antiviral potential.
- [1] Danel, K. et al. Synthesis and Anti-HIV-1 Activity of Novel 2,3-Dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. J. Med. Chem. 1998, 41, 191-198. View Source
